molecular formula C15H11BrF3NO B13108783 (R)-(3-(1-Amino-2,2,2-trifluoroethyl)phenyl)(4-bromophenyl)methanone

(R)-(3-(1-Amino-2,2,2-trifluoroethyl)phenyl)(4-bromophenyl)methanone

Cat. No.: B13108783
M. Wt: 358.15 g/mol
InChI Key: RGUYXKFBJWVKLY-CQSZACIVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-(3-(1-Amino-2,2,2-trifluoroethyl)phenyl)(4-bromophenyl)methanone is a chemical compound with the molecular formula C15H12BrF3NO

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(3-(1-Amino-2,2,2-trifluoroethyl)phenyl)(4-bromophenyl)methanone typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromobenzaldehyde and 3-(trifluoromethyl)aniline.

    Formation of Intermediate: The initial step involves the formation of an intermediate through a condensation reaction between 4-bromobenzaldehyde and 3-(trifluoromethyl)aniline under acidic conditions.

    Reduction: The intermediate is then subjected to a reduction reaction using a reducing agent such as sodium borohydride to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of ®-(3-(1-Amino-2,2,2-trifluoroethyl)phenyl)(4-bromophenyl)methanone may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include:

    Catalytic Hydrogenation: Using a palladium catalyst to facilitate the reduction step.

    Purification: Employing methods such as recrystallization or chromatography to purify the compound.

Chemical Reactions Analysis

Types of Reactions

®-(3-(1-Amino-2,2,2-trifluoroethyl)phenyl)(4-bromophenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

®-(3-(1-Amino-2,2,2-trifluoroethyl)phenyl)(4-bromophenyl)methanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-(3-(1-Amino-2,2,2-trifluoroethyl)phenyl)(4-bromophenyl)methanone involves its interaction with specific molecular targets. The trifluoroethyl group enhances its ability to penetrate biological membranes, while the bromophenyl group facilitates binding to target proteins. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • ®-(3-(1-Amino-2,2,2-trifluoroethyl)phenyl)(4-chlorophenyl)methanone
  • ®-(3-(1-Amino-2,2,2-trifluoroethyl)phenyl)(4-fluorophenyl)methanone
  • ®-(3-(1-Amino-2,2,2-trifluoroethyl)phenyl)(4-iodophenyl)methanone

Uniqueness

®-(3-(1-Amino-2,2,2-trifluoroethyl)phenyl)(4-bromophenyl)methanone is unique due to its specific combination of trifluoroethyl and bromophenyl groups, which confer distinct chemical and biological properties. Compared to its analogs, the bromine atom may enhance its reactivity and binding affinity to certain molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C15H11BrF3NO

Molecular Weight

358.15 g/mol

IUPAC Name

[3-[(1R)-1-amino-2,2,2-trifluoroethyl]phenyl]-(4-bromophenyl)methanone

InChI

InChI=1S/C15H11BrF3NO/c16-12-6-4-9(5-7-12)13(21)10-2-1-3-11(8-10)14(20)15(17,18)19/h1-8,14H,20H2/t14-/m1/s1

InChI Key

RGUYXKFBJWVKLY-CQSZACIVSA-N

Isomeric SMILES

C1=CC(=CC(=C1)C(=O)C2=CC=C(C=C2)Br)[C@H](C(F)(F)F)N

Canonical SMILES

C1=CC(=CC(=C1)C(=O)C2=CC=C(C=C2)Br)C(C(F)(F)F)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.